molecular formula C10H12ClN3O2 B1493263 Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate CAS No. 2098133-13-0

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

Cat. No.: B1493263
CAS No.: 2098133-13-0
M. Wt: 241.67 g/mol
InChI Key: SBIQXNXNAVXQCB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a pyrimidinyl group attached to an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloropyrimidin-4-ol and ethyl azetidine-3-carboxylate as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 2-chloropyrimidin-4-ol is replaced by the azetidine ring. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the chlorine atom on the pyrimidinyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in nucleotide metabolism.

  • Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: This compound has a similar pyrimidinyl group but differs in the presence of a benzene ring.

  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound features a piperidine ring instead of an azetidine ring.

Uniqueness: Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to its six-membered piperidine counterparts.

Properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-14(6-7)8-3-4-12-10(11)13-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIQXNXNAVXQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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